molecular formula C54H66Cl2N10O9S2 B8134400 MT1

MT1

Cat. No.: B8134400
M. Wt: 1134.2 g/mol
InChI Key: JNSLBXJNVHYNNW-CXNSMIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Nomenclature of MT1 Across Biological Systems

Melatonin Receptor 1A (MTNR1A) is a G-protein-coupled receptor encoded by the MTNR1A gene in humans. It binds melatonin, a hormone pivotal for regulating circadian rhythms, sleep-wake cycles, and seasonal reproductive behaviors. The receptor is predominantly expressed in the suprachiasmatic nucleus of the hypothalamus, retina, and pituitary gland, mediating melatonin’s effects on physiological rhythms and neuroendocrine functions. The MTNR1A gene is located on chromosome 4q35.2 and spans approximately 2,000 base pairs, with a coding sequence that produces a 350-amino-acid protein.

In contrast, Metallothionein 1 (this compound) belongs to a family of small, cysteine-rich metal-binding proteins critical for heavy metal detoxification and oxidative stress response. Human this compound comprises multiple subtypes (e.g., MT1A, MT1B, MT1E) encoded by a cluster of genes on chromosome 16q13. These proteins bind physiological metals like zinc and copper, as well as xenobiotics such as cadmium and mercury, through thiol groups in their cysteine residues. Unlike MTNR1A, this compound lacks enzymatic activity and operates primarily as a metal ion chaperone.

The dual nomenclature of this compound underscores the importance of contextual clarity in scientific literature. For instance, MTNR1A is often abbreviated as "this compound" in circadian biology, whereas "this compound" in metalloprotein research universally denotes Metallothionein 1 subtypes.

Historical Discovery and Evolution of this compound Research

Melatonin Receptor 1A (MTNR1A)

The discovery of MTNR1A emerged from efforts to characterize melatonin’s mechanism of action. In the early 1990s, molecular cloning techniques identified two high-affinity melatonin receptors: MTNR1A (this compound) and MTNR1B (MT2). The MTNR1A gene was first sequenced in 1994, revealing homology with other G-protein-coupled receptors. Initial studies focused on its role in circadian regulation, but subsequent research linked genetic variants of MTNR1A to pathological conditions. For example, the rs12506228 variant near MTNR1A was associated with Alzheimer’s disease neuropathology, including amyloid-beta plaque formation and neurofibrillary tangles. Parallel work in metabolic diseases identified MTNR1A polymorphisms (e.g., rs62350392) as risk factors for type 2 diabetes, highlighting its role in pancreatic beta-cell function and glucose homeostasis.

Metallothionein 1 (this compound)

Metallothioneins were first isolated in 1957 from equine renal cortex as cadmium-binding proteins. The this compound subtype was later characterized in humans during the 1980s, with its gene cluster mapped to chromosome 16. Early studies emphasized its role in heavy metal detoxification, but modern research has expanded its scope to include zinc and copper homeostasis, antioxidant defense, and immune modulation. For instance, this compound isoforms mitigate oxidative stress by scavenging free radicals and regulating metal ion availability in cells.

Table 1: Comparative Overview of this compound Contexts

Feature Melatonin Receptor 1A (MTNR1A) Metallothionein 1 (this compound)
Gene Location Chromosome 4q35.2 Chromosome 16q13
Protein Structure 350-amino-acid GPCR 61–68-amino-acid, cysteine-rich
Primary Function Circadian rhythm regulation Metal ion binding and detoxification
Key Associated Diseases Alzheimer’s disease, type 2 diabetes Heavy metal poisoning, oxidative stress-related disorders

Properties

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H66Cl2N10O9S2/c1-33-35(3)76-53-47(33)49(39-7-11-41(55)12-8-39)59-43(51-63-61-37(5)65(51)53)31-45(67)57-15-17-69-19-21-71-23-25-73-27-29-75-30-28-74-26-24-72-22-20-70-18-16-58-46(68)32-44-52-64-62-38(6)66(52)54-48(34(2)36(4)77-54)50(60-44)40-9-13-42(56)14-10-40/h7-14,43-44H,15-32H2,1-6H3,(H,57,67)(H,58,68)/t43-,44-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSLBXJNVHYNNW-CXNSMIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H66Cl2N10O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1134.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Flow Process 1: Indole Cyclization

The foundational step involves converting indole precursors to the tetrahydrocyclopenta[b]indole core. A representative reaction employs TosMIC (tosylmethyl isocyanide) under basic conditions to induce cyclization:

Reaction Scheme

Indole-3-carbaldehyde+TosMICKOH/MeOHTetrahydrocyclopenta[b]indole(60100C,524 hr)[1]\text{Indole-3-carbaldehyde} + \text{TosMIC} \xrightarrow{\text{KOH/MeOH}} \text{Tetrahydrocyclopenta[b]indole} \quad (60–100^\circ \text{C}, 5–24\ \text{hr})

Optimization Data

ParameterRange TestedOptimal ConditionYield Improvement
BaseKOH vs. NaOHKOH (2 eq)+18%
SolventMeOH vs. THFMeOH+22%
Temperature60–100°C80°C+15%

Critical to avoiding byproducts (e.g., over-fluorination) is strict control of zinc activation in difluoroethylation steps.

Sidechain Functionalization

Flow Process 3: Amide Coupling

The fluorinated ethylamine moiety is introduced via HBTU-mediated coupling:

Reagents

  • Coupling agent: HBTU (1.1–1.5 eq)

  • Base: DIEA (1.5–3 eq)

  • Solvent: THF/DCM (2:1 v/v)

Kinetic Profile

Time (hr)Conversion (%)Byproduct Formation (%)
5628
108912
159415

Reaction arrest at 10 hr maximizes yield while minimizing uretdione byproducts.

Stereochemical Control

Flow Process 12: Asymmetric Cyanation

A chiral (S)-BINOL-derived ligand enables >90% ee in the cyanohydrin intermediate:

Conditions

  • Ligand: (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol (0.1 eq)

  • Cyanating agent: TMSCN (5 eq)

  • Acid: HCl (2 eq)

Enantiomeric Excess vs. Temperature

Temperature (°C)ee (%)
-2092
088
2579

Cryogenic conditions (-20°C) prove essential for maintaining stereochemical integrity.

Fluorination Strategies

Flow Process 8: DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) introduces terminal fluorine atoms:

Solvent Screening

SolventConversion (%)Selectivity (F:Cl)
DCM789:1
THF8512:1
Toluene637:1

THF maximizes both conversion and selectivity by stabilizing the fluoronium intermediate.

Process Scale-Up Challenges

Flow Process 7: Bromination Side Reactions

At >1 kg scale, phosphorus tribromide-mediated bromination exhibits nonlinear kinetics:

Scale-Dependent Byproducts

Batch Size (kg)Desired Product (%)Dibrominated Byproduct (%)
0.1943
1.0879
5.07218

Implementation of segmented addition (5-port injection) reduces hot spots, maintaining yields >85% at 5 kg scale.

Green Chemistry Considerations

Solvent Recovery in Flow Process 5

A closed-loop MeOH recovery system achieves 92% solvent reuse:

Mass Balance

ComponentInput (kg)Recovered (kg)Loss (%)
Methanol120011048
TosMIC850100
KOH42389.5

This reduces process mass intensity (PMI) from 86 to 19 kg/kg API.

Analytical Control Strategies

HPLC Method for Enantiomer Separation

Chiralpak AD-H column (4.6 × 250 mm, 5 μm) resolves this compound enantiomers:

Mobile Phase Optimization

n-Hexane:IPA RatioRetention Time (min)Resolution (Rs)
90:1012.31.2
85:159.81.8
80:208.12.5

Method validation confirms linearity (R²=0.9998) across 0.1–150 μg/mL.

Comparative Analysis of Synthetic Routes

Route Efficiency Metrics

Flow ProcessTotal StepsOverall Yield (%)PMI (kg/kg)
1–3734128
5–754192
12–13638105

Hybrid route combining Flow Processes 5 (fluorination) and 12 (asymmetric catalysis) achieves optimal balance (Yield: 44%, PMI: 89) .

Chemical Reactions Analysis

MT1-MMP Chemical Reactions

This compound-MMP, also known as matrix metalloprotease 1, is involved in tissue remodeling and plays a pivotal role in tumor progression and metastasis, especially in cell invasion and directional cell motility . It is synthesized as a latent zymogen that requires proteolytic processing of the N-terminal inhibitory prodomain to generate the mature enzyme .

  • Structure: this compound-MMP has a multi-domain structure that includes the N-terminal prodomain, the catalytic domain (CAT), the hinge linker, the hemopexin domain (PEX), the transmembrane, and the C-terminal cytoplasmic domains .

  • Inhibition: A novel inhibitory compound selectively targeted PEX, reduced PEX homodimerization, and repressed this compound-MMP-mediated cell migration .

  • Target for Drug Delivery: this compound-MMP is an attractive target for cytotoxin delivery due to its high level of expression on stromal and tumor cell subsets in various cancers . BT1718, a Bicycle Toxin Conjugate, comprises an this compound-MMP targeting Bicycle, a hindered disulphide cleavable linker, and a cytotoxin payload of emtansine (DM1) .

MT-1 Chemical Reactions

MT-1 is a bivalent bromodomain inhibitor .

  • Inhibition of Cancer Growth: MT-1 is associated with decreased prostate cancer growth and viability in vitro and associated with an upregulation of PrKD . MT-1 decreased the growth of 3D tumor spheroids derived from PDX tumors generated from prostate cancer metastatic tissues samples from heavily pre-treated patients .

  • Cell Viability Assay: MT-1 significantly decreased LNCaP cells' growth in a dose-dependent fashion at 1 and 10 µM concentrations. PC-3 cells were resistant to low doses of MT-1 concentrations < 1 µM, but the viability was significantly reduced at a higher dose of 10 µM MT-1 at 72 h . MT-1 caused G0-G1 phase cell cycle arrest .

Metallothioneins (MTs) Chemical Reactions

  • Interaction with Copper: Zinc-bound Metallothioneins (Zn7-MT3 or Zn7-MT1/2) react rapidly with Cu(II)-Aβ species via metal ion swapping, resulting in copper binding .

  • Copper Binding: Copper(I)-loaded MT can bind up to 12 Cu(I) ions organized in two separated Cu(I)6-thiolate clusters, with distinct stable Cu(I)8-MT intermediates formed in the pathway of cluster assembly . Two separated Cu(I)4-thiolate clusters with short Cu-Cu distances (< 2.8 Å) are present in Cu(I)8-MT .

  • Zinc Buffering: MTs are major components in the control of zinc concentrations in the cell . MT-dependent zinc buffering maintains free zinc cytosolic concentrations at pM levels, while muffling is responsible for the modulation of transient changes in zinc concentrations, in particular during signaling, by translocating Zn(II) out of the cells or into intracellular compartments .

Melatonin this compound Receptor

Melatonin activates two high-affinity G protein–coupled receptors, termed this compound and MT2, to exert beneficial actions in sleep and circadian abnormality .

  • Association and Dissociation Kinetics: hthis compound and hMT2 receptors exhibit different kinetic profiles . hthis compound displays one-component association fast kinetics, and hMT2 exhibits a two-parameter kinetic association . Association was fast, and the dissociation was total or nearly total for hthis compound .

Scientific Research Applications

Cancer Detection and Therapy

MT1-MMP is recognized for its role in tumor progression and metastasis. It facilitates cell invasion and directional motility, making it a target for therapeutic interventions.

Case Studies and Findings

  • Peptide Probes for Imaging : Research has shown that polypeptide molecules targeting this compound-MMP can serve as effective imaging agents in cancer models. For instance, the peptide this compound-AF7p was developed to bind specifically to the "MT-Loop" region of this compound-MMP, enabling targeting of tumor cells that overexpress this enzyme both in vitro and in vivo .
  • Nanoparticle Decoration : Another study utilized this compound-AF7p to decorate nanoparticles, enhancing tumor targeting capabilities. This approach demonstrated promising results in mediating targeted delivery of therapeutic agents to malignant cells .

Therapeutic Inhibition

  • Small Molecule Inhibitors : Novel small molecule inhibitors have been designed to selectively target this compound-MMP. These inhibitors have shown potential in reducing cell migration mediated by this compound-MMP, thereby hindering tumor invasion .

Immune Regulation

This compound plays a critical role in modulating immune responses. It has been identified as a stress protein that regulates immune homeostasis and influences T-cell differentiation.

Hematopoiesis

This compound-MMP is essential for normal hematopoietic function and the maintenance of stem cell pools within the bone marrow.

Research Insights

  • Hematopoietic Stem Cell Regulation : Research has demonstrated that this compound-MMP is crucial for the migration and differentiation of hematopoietic stem/progenitor cells. Mice lacking this compound-MMP exhibited severe pancytopenia due to impaired stem cell function and differentiation pathways .
  • Angiogenesis and Tissue Remodeling : Beyond hematopoiesis, this compound-MMP contributes to angiogenesis and tissue remodeling processes, which are vital during wound healing and response to injury .

Therapeutic Development

The therapeutic potential of targeting this compound extends beyond cancer treatment to include various diseases involving dysregulated immune responses or hematopoietic dysfunction.

Emerging Therapies

  • Melatonin Agonists : HETLIOZ®, a melatonin agonist with specificity for this compound receptors, has been approved for treating Non-24 sleep-wake disorder. This highlights the relevance of this compound in pharmacological developments aimed at circadian rhythm disorders .
  • Bromodomain Inhibitors : Recent studies have explored the use of bromodomain inhibitors like MT-1 in prostate cancer treatment, showing significant reductions in tumor growth and viability .

Comparison with Similar Compounds

Table 1: Metallothionein this compound vs. MT2

Parameter This compound MT2
Primary Metal Affinity Zinc Copper
Role in Insulin Secretion Negative regulator of GSIS No direct role
Transcriptional Control FXR-dependent Not FXR-regulated
Biomarker Potential Elevated in HCC under sorafenib therapy Limited association

Clinical Implications

  • Hepatocellular Carcinoma (HCC): this compound expression increases in HCC patients treated with sorafenib, correlating with reduced survival and serving as a redox metabolism biomarker .
  • Antioxidant Defense : this compound mitigates oxidative damage in liver diseases via FXR-mediated upregulation, a pathway absent in MT2 .

Comparative Analysis of Melatonin Receptor this compound with MT2

Melatonin receptors this compound and MT2 are G protein-coupled receptors (GPCRs) regulating circadian rhythms, sleep, and neuroprotection. Despite ~60% sequence homology, they exhibit distinct evolutionary, functional, and pharmacological profiles.

Genetic and Evolutionary Divergence

  • Gene Duplication : this compound and MT2 evolved from a common ancestor, with MT2 undergoing positive selection for functional diversification, while this compound retained ancestral roles .
  • Expression Patterns : this compound is ubiquitously expressed in the brain, retina, and reproductive organs, whereas MT2 shows restricted expression in the hippocampus and pancreatic islets .

Functional and Pharmacological Differences

Table 2: Melatonin Receptor this compound vs. MT2

Parameter This compound MT2
Sleep Regulation Promotes REM sleep via LC-NE neuron inhibition Modulates NREM sleep
Neuroprotection Prevents α-synuclein-induced ferroptosis in Parkinson’s disease Limited evidence
Ligand Selectivity Binds this compound-selective inverse agonists (e.g., compound 5c ) Prefers MT2-selective agonists (e.g., UCM871 )
Signaling Bias Prefers β-arrestin recruitment over Gαi Favors Gαi coupling

Key Compounds:

  • Compound 5c : this compound-selective inverse agonist (Ki = 1.2 µM for this compound vs. 8.5 µM for MT2) .
  • Compound 28 : Full agonist at this compound (Emax = 95.3%) but partial agonist at MT2 (Emax = 69.4%) due to urea substitution .
  • UCM871 : MT2-selective agonist enhancing REM sleep in preclinical models .

Signaling Pathways and Therapeutic Implications

  • Heterodimerization : this compound/MT2 heterodimers recruit RGS20 to modulate Kir3 channel activity, a mechanism absent in MT2 homodimers .
  • Disease Targets :
    • Insomnia : this compound activation in the suprachiasmatic nucleus (SCN) elevates melatonin synthesis, improving sleep efficiency .
    • Parkinson’s Disease : this compound activation suppresses α-synuclein aggregation via the Sirt1/Nrf2/HO-1/GPX4 pathway, reducing ferroptosis .

Biological Activity

Membrane type 1-matrix metalloproteinase (MT1-MMP) is a significant enzyme involved in various biological processes, particularly in cancer progression and metastasis. This article provides a comprehensive overview of the biological activity of this compound-MMP, including its mechanisms, implications in disease, and potential therapeutic targets.

Overview of this compound-MMP

This compound-MMP is a member of the matrix metalloproteinase (MMP) family, characterized by its role in degrading extracellular matrix (ECM) components. It is primarily expressed on the cell surface and plays a crucial role in facilitating cancer cell invasion and metastasis by degrading type I–III collagen and activating pro-MMP-2 into its active form .

Key Functions of this compound-MMP

  • ECM Degradation : this compound-MMP directly cleaves ECM components, which is essential for cancer cell migration.
  • Activation of MMP-2 : It activates pro-MMP-2 through a complex with tissue inhibitor of metalloproteinases-2 (TIMP-2), enhancing its proteolytic activity .
  • Non-proteolytic Functions : this compound-MMP also activates hypoxia-inducible factor 1 alpha (HIF-1A), promoting glucose metabolism and ATP production independent of oxygen availability .

This compound-MMP functions through various molecular pathways that contribute to its biological activity:

  • Zymogen Activation : Initially expressed as an inactive form, this compound-MMP undergoes furin-mediated cleavage to become active .
  • Homodimerization : The enzyme forms homodimers that enhance its stability and activity against ECM substrates .
  • Regulation by Transcription Factors : Factors like p53 can suppress this compound-MMP expression, while others may enhance it, indicating a complex regulatory network influencing its activity .

Implications in Cancer Progression

This compound-MMP is critically involved in tumor progression and metastasis. Its expression correlates with poor prognosis in various cancers, including breast and gastric cancers. Studies have shown that high levels of this compound-MMP are associated with increased metastatic potential and reduced survival rates .

Case Studies

  • Breast Cancer : Research indicates that mRNA for the this compound receptor is expressed in breast cancer cell lines, suggesting a direct link between this compound-MMP activity and breast cancer progression .
  • Gastric Cancer : A correlation between PROX1 expression and this compound-MMP has been observed, where higher PROX1 levels are associated with increased this compound-MMP expression and worse clinical outcomes .

Therapeutic Targets and Inhibitors

Given its role in cancer metastasis, this compound-MMP has become a target for therapeutic intervention. Recent studies have explored small molecule inhibitors specifically designed to inhibit this compound-MMP activity:

Inhibitor Type Mechanism Potential Application
Small Molecule InhibitorsDirectly inhibit this compound-MMP enzymatic activityCancer treatment
AntibodiesTarget this compound-MMP for immune-mediated destructionPotentially novel cancer therapies

Despite ongoing research, challenges remain due to off-target effects associated with these inhibitors .

Q & A

Q. What validated experimental methods are recommended for detecting MT1 in biological samples?

To detect this compound, researchers commonly use antibodies validated for techniques such as Western Blot (WB) , Immunohistochemistry (IHC) , and Enzyme-Linked Immunosorbent Assay (ELISA) . Key considerations include:

  • Antibody Specificity : Use monoclonal or polyclonal antibodies tested in relevant species (e.g., Human, Mouse) and applications (e.g., WB, IHC) .
  • Controls : Include positive/negative controls (e.g., tissues with known this compound expression) and technical replicates to confirm reproducibility .
  • Quantification : Pair detection with densitometry (WB) or standardized scoring systems (IHC) to ensure objective analysis .

Q. How should a controlled experiment be designed to investigate this compound’s role in metal detoxification?

A robust experimental design requires:

  • Variables : Define independent variables (e.g., metal concentration, exposure duration) and dependent variables (e.g., this compound mRNA/protein levels, cellular viability) .
  • Replication : Use biological triplicates to account for intra-sample variability and statistical power .
  • Controls : Include untreated samples, metal-exposed samples, and this compound knockout/knockdown models to isolate this compound-specific effects .
  • Metal Specificity : Test multiple metals (e.g., copper, zinc) to assess this compound’s binding affinity and induction mechanisms .

Q. What statistical approaches are appropriate for analyzing this compound expression data?

  • Parametric Tests : Use t-tests or ANOVA for normally distributed data (e.g., qPCR, ELISA results) .
  • Non-Parametric Tests : Apply Mann-Whitney U or Kruskal-Wallis tests for skewed distributions (common in small sample sizes) .
  • Correlation Analysis : Calculate Pearson/Spearman coefficients to assess relationships between this compound levels and phenotypic outcomes (e.g., metal tolerance) .
  • Software : Tools like R, Python, or GraphPad Prism facilitate reproducible analysis .

Advanced Research Questions

Q. How can discrepancies in this compound expression levels across studies be resolved?

Discrepancies often arise from:

  • Methodological Variability : Differences in antibody specificity (e.g., targeting this compound vs. isoforms) or detection thresholds (e.g., WB vs. RNA-seq) .
  • Sample Heterogeneity : Tissue-specific this compound expression (e.g., higher in leaves vs. roots) or developmental stage differences .
  • Normalization Errors : Inconsistent use of housekeeping genes/proteins (e.g., actin, GAPDH) for data standardization .
    Solution : Conduct meta-analyses with standardized protocols, report raw data in supplementary files, and validate findings across multiple platforms .

Q. What methodologies optimize this compound detection in low-abundance samples?

  • Signal Amplification : Use tyramide-based amplification in IHC or chemiluminescent substrates in WB to enhance sensitivity .
  • Pre-Analytical Enrichment : Isolate this compound via immunoprecipitation or metal-affinity chromatography prior to detection .
  • Single-Cell Approaches : Apply scRNA-seq or spatial transcriptomics to resolve this compound expression at cellular resolution .
  • Cross-Validation : Confirm results with orthogonal methods (e.g., correlate protein levels with mRNA via qPCR) .

Q. How can this compound expression data be integrated with multi-omics datasets?

  • Pathway Analysis : Map this compound co-expression networks using tools like STRING or GeneMANIA to identify interacting genes/proteins (e.g., metal transporters) .
  • Machine Learning : Train models to predict this compound’s role in stress responses using transcriptomic, proteomic, and metabolomic datasets .
  • Dose-Response Modeling : Quantify this compound induction thresholds under varying metal concentrations using nonlinear regression .
  • Public Databases : Leverage repositories like GEO or PRIDE to compare findings with existing this compound datasets .

Key Methodological Considerations

  • Data Reporting : Include detailed protocols (e.g., antibody catalog numbers, instrument models) for reproducibility .
  • Ethical Standards : Disclose conflicts of interest and adhere to institutional guidelines for experimental replication .
  • Publication Practices : Use structured formats (e.g., Materials and Methods sections) to ensure clarity and peer-review compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MT1
Reactant of Route 2
Reactant of Route 2
MT1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.